Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride

概要

説明

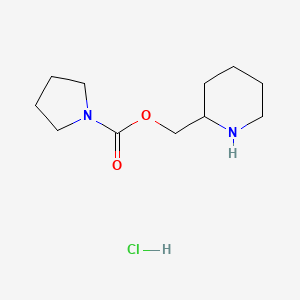

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring These heterocyclic structures are commonly found in various biologically active molecules and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of piperidine with pyrrolidine-1-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the piperidine and pyrrolidine rings. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

化学反応の分析

Types of Reactions

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

A. Melanocortin Receptor Agonism

One of the primary applications of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is its role as an agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that activate MCR4 have been studied for their potential to treat conditions such as obesity and sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction .

B. Antidiabetic Properties

Research indicates that derivatives of this compound may enhance glucose tolerance and reduce insulin resistance, offering a therapeutic avenue for managing diabetes mellitus. The activation of MCR4 can lead to metabolic improvements, making these compounds promising candidates for further development in diabetes treatment .

Drug Discovery and Development

A. Versatile Scaffold in Drug Design

Pyrrolidine derivatives, including this compound, are recognized as versatile scaffolds in drug design due to their ability to form stable interactions with various biological targets. The pyrrolidine ring structure is prevalent in numerous FDA-approved drugs, highlighting its importance in pharmaceutical applications .

B. Synthesis and Optimization Techniques

Recent advancements in synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have improved the efficiency of producing pyrrolidine-based compounds. This technique supports green chemistry principles while allowing chemists to explore novel synthetic routes that enhance yield and reduce environmental impact .

Case Studies and Research Findings

作用機序

The mechanism of action of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

類似化合物との比較

Similar Compounds

Piperidine derivatives: Compounds like piperine and piperidine-4-carboxylic acid share the piperidine ring structure.

Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-1-carboxamide feature the pyrrolidine ring.

Uniqueness

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system can confer distinct pharmacological properties and enhance its potential as a versatile scaffold in drug design.

生物活性

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of both piperidine and pyrrolidine moieties, which are known for their significant roles in medicinal chemistry. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit notable antibacterial properties. For example, compounds containing pyrrolidine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| PA-1 | 0.0039 | Staphylococcus aureus |

| PA-1 | 0.025 | Escherichia coli |

The Minimum Inhibitory Concentration (MIC) values indicate that PA-1 can completely eradicate S. aureus and E. coli within 8 hours, highlighting its potential as an effective antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, piperidine derivatives have also been evaluated for antifungal activity. Research indicates that certain pyrrolidine-based compounds exhibit significant antifungal properties, particularly against pathogenic fungi.

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| Compound X | 0.05 | Candida albicans |

| Compound Y | 0.1 | Aspergillus niger |

These findings suggest that modifications to the piperidine and pyrrolidine frameworks can enhance antifungal efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies.

The anticancer activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar to other piperidine derivatives, it may inhibit DNA gyrase, disrupting bacterial DNA replication and potentially affecting cancer cell proliferation .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Zhang et al. (2019) isolated several alkaloids from Micromonospora sp., demonstrating their antibacterial activity against MRSA and E. coli with MIC values significantly lower than traditional antibiotics .

- Anticancer Activity Assessment : Research published in 2023 indicated that a piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

特性

IUPAC Name |

piperidin-2-ylmethyl pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(13-7-3-4-8-13)15-9-10-5-1-2-6-12-10;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPNXGNYBFNNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(=O)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。